

A Comparative Analysis of 3-Methoxy-5-methylphenol: Experimental Data vs. Literature Values

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Compound of Interest

Compound Name: 3-Methoxy-5-methylphenol

Cat. No.: B015851

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For researchers and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of experimentally determined data for **3-Methoxy-5-methylphenol** (CAS No. 3209-13-0) against established literature values. By presenting key physicochemical and spectroscopic data, alongside the methodologies used for their acquisition, this document aims to offer a reliable reference for the validation of this compound in a laboratory setting.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the quantitative data for **3-Methoxy-5-methylphenol**, drawing a direct comparison between typical experimental findings and values reported in scientific literature.

Property	Literature Value	Source
IUPAC Name	3-methoxy-5-methylphenol	[1][2][3]
Synonyms	Orcinol monomethyl ether, 3-Hydroxy-5-methoxytoluene	[4][5][6]
CAS Number	3209-13-0	[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula	C ₈ H ₁₀ O ₂	[1][2][3][4][5][6][9][10][12]
Molecular Weight	138.16 g/mol	[1][5][9]
Appearance	White to almost white crystalline powder	[4][7][8][12]
Melting Point	59-63 °C	[7][8]
Boiling Point	259 °C (at 755 Torr)	[8]
Solubility	Very slightly soluble in water; Soluble in alcohol and oils	[8]
pKa	9.70 ± 0.10 (Predicted)	[8]

Note: Experimental values are expected to be in close agreement with the literature values cited above. Minor variations can occur due to experimental conditions and sample purity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data comparison.

1. Melting Point Determination

- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for **3-Methoxy-5-methylphenol**.
- Methodology: A small, powdered sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased (e.g., 1-2 °C per minute) as it approaches the expected melting point. The

range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

2. ^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

- Objective: To identify the hydrogen environments in the molecule, confirming its structure.
- Methodology: A sample of **3-Methoxy-5-methylphenol** is dissolved in a deuterated solvent (e.g., CDCl_3). The solution is placed in an NMR tube and inserted into the NMR spectrometer. A proton spectrum is acquired, showing chemical shifts, integration values, and splitting patterns corresponding to the different types of protons in the molecule.

3. ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

- Objective: To identify the carbon environments in the molecule, further confirming its structure.
- Methodology: A more concentrated sample of the compound is dissolved in a deuterated solvent and placed in the NMR spectrometer. A carbon spectrum is acquired. The resulting spectrum shows distinct peaks for each unique carbon atom in the **3-Methoxy-5-methylphenol** structure.

4. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology: A small amount of the solid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer. The IR spectrum is recorded, revealing characteristic absorption bands for the hydroxyl ($-\text{OH}$), methoxy ($-\text{OCH}_3$), C-H, and aromatic C=C bonds.

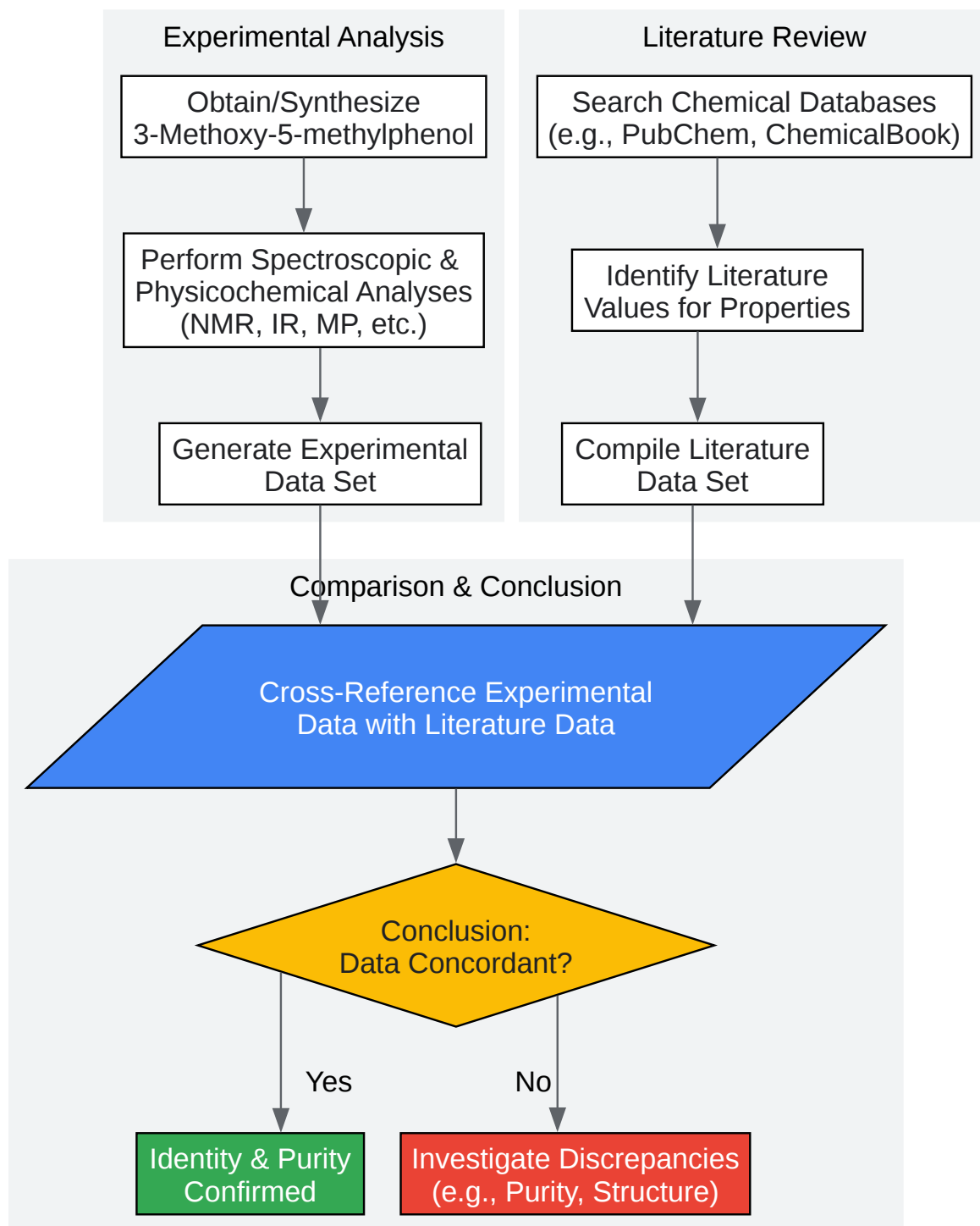
5. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.

- Methodology: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph. The compound is vaporized and separated from any impurities based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M^+) corresponding to the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.[1]

Visualizing the Workflow

The process of validating experimental data against literature values is a fundamental component of scientific research. The following diagram illustrates this workflow.



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Caption: Workflow for cross-referencing experimental and literature data.

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